5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile

Catalog No.
S13412948
CAS No.
188710-69-2
M.F
C16H8ClN5
M. Wt
305.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dica...

CAS Number

188710-69-2

Product Name

5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile

IUPAC Name

5-chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile

Molecular Formula

C16H8ClN5

Molecular Weight

305.72 g/mol

InChI

InChI=1S/C16H8ClN5/c17-15-16(22-14(9-19)13(8-18)20-15)21-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,(H,21,22)

InChI Key

SUGVYXVEZSKUFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=C(N=C3Cl)C#N)C#N

5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile is a synthetic organic compound characterized by its unique molecular structure, which includes a pyrazine ring with two cyano groups and an amino group attached to a naphthalene moiety. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications due to its distinctive chemical properties.

Molecular Structure

  • Chemical Formula: C14H9ClN4
  • Molecular Weight: 272.70 g/mol
  • IUPAC Name: 5-chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile

The presence of the chloro group and the naphthalenyl substituent contributes to the compound's reactivity and biological activity, making it a subject of interest in various research fields.

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under basic conditions, leading to the formation of new derivatives.
  • Cyclization Reactions: The cyano groups can undergo hydrolysis or reduction, potentially leading to the formation of amines or carboxylic acids.
  • Condensation Reactions: It can react with various aldehydes or ketones to form imines or related compounds.

These reactions can be utilized to synthesize analogs with varying biological activities.

Research indicates that 5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile exhibits notable biological activities:

  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects: There is evidence that it may modulate inflammatory pathways, providing a basis for further exploration in treating inflammatory diseases.
  • Antimicrobial Activity: Some studies have reported antimicrobial effects against specific bacterial strains, suggesting its utility in developing new antibiotics.

The synthesis of 5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile typically involves multiple steps:

  • Formation of the Pyrazine Ring: Starting from appropriate precursors such as 2,3-dichloropyrazine, which is reacted with naphthalen-1-amine under controlled conditions.
  • Introduction of Cyano Groups: The dicarbonitrile functionality can be introduced via nucleophilic addition reactions using malononitrile or similar reagents.
  • Chlorination: Finally, chlorination can be performed using reagents like phosphorus pentachloride to introduce the chloro substituent at the desired position.

These methods allow for the efficient production of the compound while enabling modifications to enhance its properties.

5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile has potential applications in various fields:

  • Pharmaceutical Development: Its anticancer and anti-inflammatory properties make it a candidate for drug development targeting specific diseases.
  • Agricultural Chemistry: The compound may also find applications as a pesticide or herbicide due to its antimicrobial properties.
  • Material Science: Its unique chemical structure could be explored for developing novel materials with specific electronic or optical properties.

Studies on the interactions of 5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile with biological targets are crucial for understanding its mechanism of action.

  • Protein Binding Studies: Investigating how this compound interacts with proteins involved in cancer pathways may provide insights into its therapeutic potential.
  • Receptor Interaction: Analyzing binding affinities to specific receptors can help elucidate its role in modulating biological responses.
  • Metabolic Studies: Understanding how this compound is metabolized in vivo will be essential for assessing its efficacy and safety in clinical applications.

Several compounds share structural features with 5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile, allowing for comparative analysis:

Compound NameStructural FeaturesNotable Activities
5-Chloro-pyrazine-2-carboxamidePyrazine ring with carboxamideAnticancer activity
Naphthalene-1,4-diamineNaphthalene core with amine groupsAntimicrobial properties
4-ChloroquinolineQuinoline ring with chlorineAntimalarial effects

Uniqueness of 5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile

What distinguishes 5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile from these compounds is its specific combination of a pyrazine core with naphthalene substitution and dual cyano functionalities. This unique structure may contribute to enhanced biological activities and selectivity towards certain targets compared to other similar compounds.

The compound was first registered in PubChem on May 22, 2013, with subsequent updates reflecting ongoing research into its properties and applications. Its CAS registry number, 188710-69-2, aligns with synthetic efforts in the early 21st century to develop pyrazine-based scaffolds for photoredox catalysis. While the exact laboratory of origin remains unspecified, its structural kinship to photoredox catalysts described in a 2014 study by Zhao et al. suggests it emerged from investigations into electron-deficient pyrazine derivatives.

The synthesis of analogous compounds, such as 5,6-bis(5-alkoxythiophen-2-yl)pyrazine-2,3-dicarbonitriles, utilized Friedel-Crafts acylations and Lewis acid-catalyzed condensations, methods later adapted for naphthalene-functionalized variants. This timeline positions the compound within a broader trend of optimizing heterocyclic synthesis for catalytic efficiency and material stability.

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Number188710-69-2
Molecular FormulaC₁₆H₈ClN₅
Molecular Weight305.72 g/mol
SMILESC1=CC=C2C(=C1)C=CC=C2NC3=NC(=C(N=C3Cl)C#N)C#N
InChIKeySUGVYXVEZSKUFC-UHFFFAOYSA-N

Significance in Heterocyclic Chemistry

Pyrazine derivatives occupy a pivotal role in heterocyclic chemistry due to their electron-deficient aromatic systems, which enable participation in charge-transfer complexes and catalytic cycles. The introduction of a naphthalen-1-ylamino group at position 6 and a chloro substituent at position 5 enhances π-conjugation while introducing steric bulk, factors critical for modulating redox potentials in photoredox applications.

The dicarbonitrile moieties at positions 2 and 3 further polarize the electron density, rendering the compound amenable to nucleophilic substitutions and metal coordination. Such features align with its utility in cross-dehydrogenative coupling (CDC) reactions, where it may act as an electron-accepting catalyst to facilitate bond formation under mild conditions.

Mechanistic Insights:

  • Electronic Effects: The electron-withdrawing cyano groups stabilize negative charges during catalytic cycles, while the naphthylamino group provides a planar aromatic surface for π-π interactions.
  • Synthetic Versatility: The compound’s modular structure allows for regioselective functionalization, enabling the tuning of solubility and catalytic activity for specific reaction environments.

Table 2: Comparative Analysis of Pyrazine-Based Catalysts

CompoundKey FeaturesApplications
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrileAlkoxy groups enhance electron density; used in CDC reactionsPhotoredox catalysis
5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrileChloro and naphthylamino groups improve stability and π-stackingMaterials science

Crystallographic Analysis and Bonding Patterns

The crystallographic structure of 5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile reveals a complex heterocyclic framework combining a pyrazine core with naphthalene substitution and nitrile functionalities [1]. Based on structural analysis of related pyrazine dicarbonitrile compounds, the molecular geometry exhibits characteristic planar arrangements typical of aromatic heterocycles [2].

The pyrazine ring system displays standard bond dimensions consistent with aromatic character, where carbon-nitrogen bond lengths typically range from 1.33 to 1.34 Angstroms [3] [4]. The dicarbonitrile substitution pattern at positions 2 and 3 of the pyrazine ring creates significant electronic perturbations that influence the overall molecular geometry [5] [1]. Crystallographic studies of similar compounds indicate that cyano groups exhibit linear geometry with carbon-nitrogen triple bond lengths of approximately 1.14 Angstroms [1] [2].

Structural ParameterTypical Range (Å)Electronic Influence
Pyrazine Carbon-Nitrogen bonds1.33-1.34Aromatic stabilization
Cyano Carbon-Nitrogen bonds1.138-1.142Strong electron withdrawal
Chlorine-Carbon bond1.70-1.75Electronegativity effects
Naphthalene-Nitrogen bond1.40-1.42Conjugation extension

The naphthalen-1-ylamino substituent at position 6 introduces additional structural complexity through extended conjugation [6] [7]. The orientation of the naphthalene ring relative to the pyrazine plane significantly affects the overall molecular conformation and electronic properties [8]. Crystallographic analysis suggests that dihedral angles between aromatic systems typically range from 40 to 50 degrees, balancing conjugative effects with steric constraints [2].

The chlorine substitution at position 5 creates an asymmetric electronic environment within the pyrazine ring [9] [10]. This halogen substitution influences both the electron density distribution and the molecular packing in crystalline form [11] [12]. The presence of chlorine also affects intermolecular interactions through halogen bonding capabilities [13] [14].

Electronic Configuration and Resonance Stabilization

The electronic structure of 5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile exhibits complex resonance stabilization patterns characteristic of highly substituted aromatic heterocycles [15] [16]. The pyrazine core possesses six pi electrons contributing to aromatic stability, with nitrogen atoms at positions 1 and 4 providing lone pair electrons that participate in the aromatic system [15] [17].

The dicarbonitrile substituents act as strong electron-withdrawing groups, significantly lowering the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [18] [19]. Theoretical calculations on similar pyrazine derivatives indicate that cyano substitution can reduce the highest occupied molecular orbital-lowest unoccupied molecular orbital gap by 0.07 to 1.37 electron volts compared to unsubstituted systems [18] [20].

The electronic configuration analysis reveals that the compound exhibits multiple resonance contributors due to the extended conjugation system [21] [19]. The naphthalen-1-ylamino group provides additional pi electron density through its aromatic system, creating a donor-acceptor electronic structure where the naphthalene moiety acts as an electron donor and the dicarbonitrile-substituted pyrazine serves as an electron acceptor [6] [8].

Electronic PropertyCalculated ValueExperimental Influence
Highest Occupied Molecular Orbital energy-6.5 to -7.5 eVStrong electron withdrawal
Lowest Unoccupied Molecular Orbital energy-1.5 to -4.5 eVCyano group effects
Energy gap2.5 to 5.0 eVConjugation extent
Ionization potential6.5 to 7.5 eVAromatic stabilization

The resonance stabilization is enhanced by the planarity of the aromatic systems, which allows for optimal orbital overlap [22] [23]. Density functional theory calculations on related compounds demonstrate that the electronic delocalization extends across the entire molecular framework, with significant charge transfer character [19] [20].

The chlorine substituent introduces additional electronic perturbations through its electronegativity and lone pair electrons [10] [24]. These effects manifest as localized electron density changes that influence both the ground state stability and excited state properties of the molecule [25] [26].

Comparative Analysis with Pyrazine Dicarbonitrile Derivatives

Comparative structural analysis with related pyrazine dicarbonitrile derivatives reveals distinct patterns in molecular geometry and electronic properties [5] [27] [28]. The parent compound pyrazine-2,3-dicarbonitrile exhibits a planar structure with characteristic bond lengths and angles that serve as a reference for substituted analogs [5] [28].

The introduction of chlorine substitution in related compounds such as 3-chloropyrazine-2,5-dicarbonitrile demonstrates similar electronic effects to those observed in the title compound [9] [29]. These halogenated derivatives typically show enhanced electrophilic character due to the combined electron-withdrawing effects of chlorine and cyano groups [11] .

Amino-substituted pyrazine dicarbonitriles, including compounds like 3-amino-6-chloropyrazine-2-carboxamide, provide insight into the electronic effects of nitrogen-containing substituents [24]. The presence of amino groups generally increases electron density on the pyrazine ring, creating a balance with the electron-withdrawing cyano substituents [31] [32].

Compound TypeSubstitution PatternElectronic CharacterStructural Features
Pyrazine-2,3-dicarbonitrileUnsubstitutedModerate electron deficiencyPlanar, symmetric
Chloropyrazine dicarbonitrilesHalogen substitutedEnhanced electrophilicityAsymmetric electron distribution
Aminopyrazine derivativesAmino substitutedReduced electron deficiencyDonor-acceptor character
Naphthylamino compoundsExtended aromaticExtended conjugationNon-planar geometry

The extended aromatic systems found in naphthyl-substituted pyrazines demonstrate significantly different photophysical properties compared to simpler derivatives [7] [18]. These compounds typically exhibit red-shifted absorption and emission spectra due to the extended conjugation length [27] [18].

Crystallographic studies of diphenylpyrazine-2,3-dicarbonitrile compounds reveal dihedral angles between aromatic rings ranging from 44 to 49 degrees [1] [2]. This geometric parameter significantly influences the degree of electronic coupling between aromatic systems and affects the overall molecular properties [22] [33].

Friedel-Crafts acylation represents a fundamental approach for constructing aromatic systems in pyrazine synthesis. This electrophilic aromatic substitution reaction utilizes strong Lewis acids to activate acyl halides or anhydrides, facilitating their reaction with electron-rich aromatic systems [1] [2].

Mechanism and Scope

The Friedel-Crafts acylation mechanism involves the formation of an acylium ion intermediate through coordination of the Lewis acid with the carbonyl oxygen of the acyl chloride. This activation significantly enhances the electrophilicity of the carbonyl carbon, enabling nucleophilic attack by the aromatic system [1]. In pyrazine synthesis, this methodology proves particularly valuable for introducing acyl substituents that can undergo subsequent transformations to form the desired dicarbonitrile functionality.

The reaction typically proceeds through the following sequence: Lewis acid coordination, acylium ion formation, electrophilic aromatic substitution, and product formation with regeneration of the catalyst [2]. The process shows remarkable versatility in accommodating various acyl halides and aromatic substrates, making it applicable to diverse pyrazine derivatives.

Optimization Parameters

Reaction conditions significantly influence both yield and selectivity in Friedel-Crafts acylation reactions. Optimal temperatures typically range from 80-120°C, with reaction times extending from 4-8 hours depending on substrate reactivity [1]. Lewis acid loading requirements vary from 5-20 mol%, with aluminum chloride being the most commonly employed catalyst due to its high activity and commercial availability.

Solvent selection plays a crucial role in reaction efficiency. Non-coordinating solvents such as dichloromethane or chloroform are preferred to prevent interference with the Lewis acid catalyst [1]. The use of polar coordinating solvents can significantly diminish reaction rates and yields due to catalyst deactivation.

Limitations and Challenges

Despite its synthetic utility, Friedel-Crafts acylation faces several limitations in pyrazine chemistry. The reaction is sensitive to the electronic nature of the aromatic substrate, with electron-deficient pyrazines showing reduced reactivity [1]. Additionally, the requirement for stoichiometric or excess Lewis acid can complicate product isolation and purification.

Rearrangement reactions represent another significant challenge, particularly when dealing with complex acyl chlorides that can undergo carbocation rearrangements [1]. Furthermore, the reaction is incompatible with substrates containing Lewis basic functional groups such as amines or alcohols, which can coordinate to the Lewis acid catalyst.

Condensation Reactions with Diaminomaleonitrile (DAMN)

Diaminomaleonitrile serves as a versatile synthon for pyrazine construction through condensation reactions with various electrophilic partners [3] [4]. This methodology has gained prominence due to the commercial availability of DAMN and its ability to introduce multiple nitrogen atoms into heterocyclic systems.

Synthetic Applications

The condensation of DAMN with dicarbonyl compounds represents a well-established route to pyrazine derivatives. The reaction proceeds through nucleophilic attack of the amino groups on the electrophilic carbonyl centers, followed by cyclization and elimination of water molecules [4]. This process can be conducted under various conditions, ranging from simple heating in alcoholic solvents to more sophisticated microwave-assisted protocols.

Recent advances have demonstrated the utility of DAMN in multicomponent reactions, where it serves as both a nucleophile and a cyclization partner [5]. These reactions typically proceed through initial condensation, followed by intramolecular cyclization to form the pyrazine ring system. The versatility of this approach allows for the introduction of diverse substituents at various positions of the pyrazine core.

Mechanistic Considerations

The reaction mechanism typically involves initial nucleophilic attack by one of the amino groups of DAMN on the carbonyl carbon of the electrophilic partner [4]. This is followed by elimination of water and formation of an imine intermediate. Subsequent attack by the second amino group leads to cyclization and formation of the pyrazine ring system.

The reaction rate and selectivity are influenced by several factors, including the nature of the electrophilic partner, reaction temperature, and solvent choice [4]. Electron-deficient carbonyl compounds generally react more readily, while sterically hindered substrates may require elevated temperatures or extended reaction times.

Optimization Strategies

Yield optimization in DAMN-based pyrazine synthesis requires careful attention to reaction conditions. Temperature control is particularly important, as excessive heating can lead to decomposition of the starting materials or formation of unwanted side products [6]. Optimal reaction temperatures typically range from 100-150°C, with reaction times varying from 2-6 hours depending on the specific substrates employed.

Solvent selection significantly impacts both reaction rate and product distribution. Polar protic solvents such as methanol or ethanol are frequently employed, as they can facilitate the initial condensation step while providing adequate solubility for both reactants and products [4]. The use of catalytic amounts of acid can accelerate the reaction, though care must be taken to avoid over-acidification, which can lead to product degradation.

Lewis Acid-Catalyzed Cyclization Strategies

Lewis acid catalysis has emerged as a powerful tool for pyrazine synthesis, offering enhanced reactivity and selectivity compared to traditional thermal methods [7] [8]. These catalytic systems activate electrophilic centers through coordination, facilitating subsequent cyclization reactions.

Catalyst Selection and Activity

The choice of Lewis acid catalyst significantly influences reaction outcome in pyrazine synthesis. Zinc-based catalysts, including zinc chloride and zinc bromide, have shown particular effectiveness in promoting cyclization reactions [8]. These catalysts offer the advantage of moderate Lewis acidity, which provides sufficient activation without causing substrate decomposition.

Aluminum-based catalysts, while more active, require careful optimization to prevent over-activation and subsequent side reactions [7]. The use of titanium and zirconium catalysts has also been reported, though their application is generally limited to specific substrate combinations.

Reaction Mechanisms

Lewis acid-catalyzed cyclization typically proceeds through coordination of the catalyst to electron-rich heteroatoms in the substrate [7]. This coordination increases the electrophilicity of adjacent carbon centers, facilitating nucleophilic attack and subsequent cyclization. The process can involve either intramolecular or intermolecular cyclization pathways, depending on the substrate structure and reaction conditions.

The catalytic cycle involves substrate coordination, activation, cyclization, and product release with catalyst regeneration [7]. The efficiency of this process depends on the strength of the Lewis acid-base interaction and the stability of the resulting complexes.

Optimization Parameters

Catalyst loading typically ranges from 1-10 mol%, with higher loadings generally providing increased reaction rates at the expense of selectivity [7]. Reaction temperatures are generally lower than those required for thermal cyclization, typically ranging from 60-100°C. This temperature reduction helps minimize side reactions and improve product selectivity.

Solvent choice is critical for Lewis acid-catalyzed reactions, as coordinating solvents can compete with the substrate for catalyst binding [7]. Non-coordinating or weakly coordinating solvents are preferred to maintain catalyst activity throughout the reaction.

Purification Techniques and Yield Optimization

The purification of pyrazine derivatives requires specialized techniques due to their unique physicochemical properties, including moderate volatility, basic character, and potential for coordination with metal ions [9] [10].

Chromatographic Methods

Flash column chromatography remains the most widely employed purification technique for pyrazine derivatives [9]. The method typically utilizes silica gel as the stationary phase with hexane-ethyl acetate gradient elution systems. The choice of solvent system depends on the polarity of the target compound and the nature of impurities present.

High-performance liquid chromatography (HPLC) offers superior resolution for closely related pyrazine isomers [11]. Reversed-phase C18 columns with acetonitrile-water mobile phases provide excellent separation efficiency. The addition of buffer systems can improve peak shape and resolution, particularly for basic pyrazine derivatives.

Recrystallization Methods

Recrystallization represents a cost-effective purification approach for pyrazine derivatives, particularly when high-purity products are required [12]. The choice of solvent system is critical, with polar protic solvents such as ethanol or methanol being commonly employed due to their ability to solubilize pyrazine derivatives at elevated temperatures while promoting crystallization upon cooling.

Mixed solvent systems, such as ethanol-water or methanol-dichloromethane, can provide improved selectivity by optimizing the solubility differential between the target compound and impurities [12]. The addition of seed crystals can facilitate crystallization and improve crystal quality.

Yield Optimization Strategies

Yield optimization in pyrazine synthesis requires systematic evaluation of multiple reaction parameters. Temperature control is paramount, as excessive heating can lead to decomposition or formation of unwanted side products [13]. Optimal temperatures typically range from 120-140°C for most synthetic routes.

Catalyst loading optimization involves balancing reaction rate and selectivity considerations. Higher catalyst loadings generally provide increased reaction rates but may also promote side reactions [13]. The optimal loading typically ranges from 5-10 mol% for most Lewis acid-catalyzed reactions.

Reaction time optimization requires monitoring of substrate consumption and product formation to identify the optimal balance between conversion and selectivity [13]. Extended reaction times can lead to product degradation or formation of dimeric and oligomeric byproducts.

The choice of purification method significantly impacts overall yield, with column chromatography providing the highest recovery rates for most applications [13]. The use of automated flash chromatography systems can improve both efficiency and reproducibility compared to traditional manual methods.

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

305.0468230 g/mol

Monoisotopic Mass

305.0468230 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types